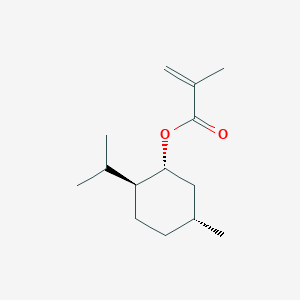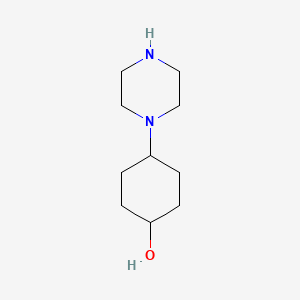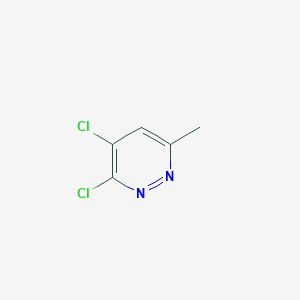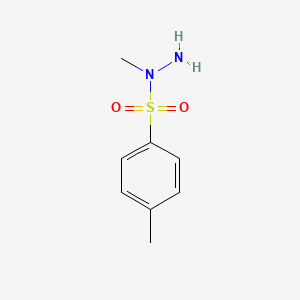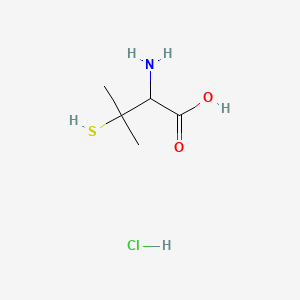
Tributylsilyl methacrylate
Übersicht
Beschreibung
Tributylsilyl methacrylate is a silicon-containing methacrylate monomer. It is characterized by the presence of a tributylsilyl group attached to the methacrylate backbone. This compound is known for its unique properties, such as hydrophobicity and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tributylsilyl methacrylate can be synthesized through the reaction of methacrylic acid or methacrylic anhydride with tributylchlorosilane in the presence of a base, such as triethylamine. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Tributylsilyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through radical or anionic mechanisms to form homopolymers or copolymers.
Common Reagents and Conditions:
Radical Polymerization: Initiated by benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal conditions.
Anionic Polymerization: Initiated by organolithium compounds or other strong bases.
Major Products Formed:
Polymers: Poly(this compound) and copolymers with other methacrylates or acrylates.
Hydrolysis Products: Methacrylic acid and tributylsilanol.
Wissenschaftliche Forschungsanwendungen
Tributylsilyl methacrylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tributylsilyl methacrylate exerts its effects is primarily through its ability to form hydrophobic and stable polymers. The silyl group provides steric hindrance, which can protect the polymer backbone from degradation. Additionally, the methacrylate group allows for easy polymerization, enabling the formation of high-molecular-weight polymers with desirable properties .
Vergleich Mit ähnlichen Verbindungen
- Triisopropylsilyl methacrylate
- Triisobutylsilyl methacrylate
- Tributylsilyl acrylate
Comparison: Tributylsilyl methacrylate is unique due to its specific combination of the tributylsilyl group and the methacrylate backbone. This combination imparts distinct hydrophobic and polymerization properties compared to other silyl methacrylates and acrylates. For example, triisopropylsilyl methacrylate and triisobutylsilyl methacrylate have different steric and electronic effects due to the varying sizes and shapes of the silyl groups .
Eigenschaften
IUPAC Name |
tributylsilyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2Si/c1-6-9-12-19(13-10-7-2,14-11-8-3)18-16(17)15(4)5/h4,6-14H2,1-3,5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAZWKYSTGLBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)OC(=O)C(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
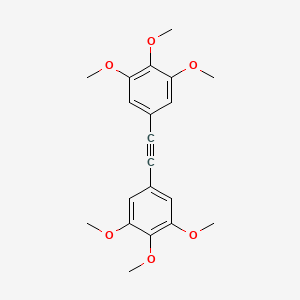

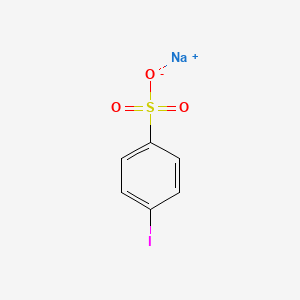
![Bicyclo[2.2.1]hept-2-ene, 5-hexyl-](/img/structure/B3188577.png)
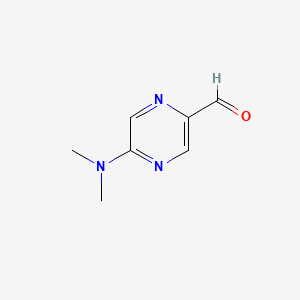
![12H-Benzo[4,5]thieno[2,3-a]carbazole](/img/structure/B3188589.png)
